molecular formula C16H16ClN3S B14541177 5-(4-Chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione CAS No. 62385-70-0

5-(4-Chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione

Cat. No.: B14541177
CAS No.: 62385-70-0
M. Wt: 317.8 g/mol
InChI Key: JAKUXGYYQQJBNU-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with chlorophenyl and phenyl groups, as well as a thione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with carbon disulfide and methyl iodide to yield the desired triazolidine-thione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern and the presence of the triazolidine-thione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62385-70-0

Molecular Formula

C16H16ClN3S

Molecular Weight

317.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C16H16ClN3S/c1-18-15(12-8-10-13(17)11-9-12)20(16(21)19(18)2)14-6-4-3-5-7-14/h3-11,15H,1-2H3

InChI Key

JAKUXGYYQQJBNU-UHFFFAOYSA-N

Canonical SMILES

CN1C(N(C(=S)N1C)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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